molecular formula C16H15NO3 B12525566 Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester CAS No. 672295-10-2

Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester

Cat. No.: B12525566
CAS No.: 672295-10-2
M. Wt: 269.29 g/mol
InChI Key: MHTDONUTTIKTEM-OAHLLOKOSA-N
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Description

Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester is a chemical compound with a complex structure that includes a benzoic acid core, a formylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . Another method involves the use of polymer-supported triphenylphosphine and 2,4,6-trichloro-1,3,5-triazine as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts, such as graphene oxide, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(dimethylamino)-, methyl ester
  • Benzoic acid, 4-methoxy-, methyl ester
  • Benzoic acid, 4-formyl-, methyl ester

Comparison

Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester is unique due to the presence of the formylamino group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

672295-10-2

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 4-[(R)-formamido(phenyl)methyl]benzoate

InChI

InChI=1S/C16H15NO3/c1-20-16(19)14-9-7-13(8-10-14)15(17-11-18)12-5-3-2-4-6-12/h2-11,15H,1H3,(H,17,18)/t15-/m1/s1

InChI Key

MHTDONUTTIKTEM-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)NC=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)NC=O

Origin of Product

United States

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